molecular formula C19H25ClN2O4 B584943 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride CAS No. 1346600-92-7

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride

Cat. No. B584943
CAS RN: 1346600-92-7
M. Wt: 380.869
InChI Key: WJDPXYJBBJAWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as NBMPR or Nitrobenzylthioinosine and is a potent inhibitor of nucleoside transporters.

Mechanism Of Action

NBMPR inhibits nucleoside transporters by binding to the transporter protein and preventing the transport of nucleosides into the cell. This inhibition leads to a decrease in the intracellular concentration of nucleosides and can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
The inhibition of nucleoside transporters by NBMPR can have a variety of biochemical and physiological effects. For example, it can lead to a decrease in the synthesis of DNA and RNA, which can affect cell growth and division. It can also affect the metabolism of nucleosides and nucleotides, which can have implications for energy metabolism and signaling pathways.

Advantages And Limitations For Lab Experiments

One advantage of using NBMPR in lab experiments is its potency as a nucleoside transporter inhibitor. This allows for precise control over the concentration of nucleosides in the cell and can be useful for studying the effects of nucleoside transport on cellular processes. However, one limitation of using NBMPR is that it can also inhibit other transporters and enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on NBMPR and nucleoside transporters. One area of interest is the role of nucleoside transporters in cancer and the potential for NBMPR to be used as a therapeutic agent. Another area of interest is the development of more selective nucleoside transporter inhibitors that can be used to study the specific roles of different nucleoside transporters in cellular processes. Additionally, the development of new methods for delivering NBMPR to specific cells or tissues could expand its potential applications in research and therapy.

Synthesis Methods

The synthesis of NBMPR involves several steps, including the reaction of 4-nitrobenzyl chloride with 2-amino-1-butanol to obtain 4-nitrobenzyl-2-amino-1-butanol. This intermediate is then reacted with 4-methoxyphenylacetic acid to obtain the final product, 2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride.

Scientific Research Applications

NBMPR has been used extensively in scientific research for its ability to inhibit nucleoside transporters. This compound has been used to study the role of nucleoside transporters in various physiological and pathological processes, including cancer, viral infections, and neurological disorders.

properties

CAS RN

1346600-92-7

Product Name

2-(4-(4-Nitrophenyl)butan-2-ylamino)-1-(4-methoxyphenyl)ethanol Hydrochloride

Molecular Formula

C19H25ClN2O4

Molecular Weight

380.869

IUPAC Name

1-(4-methoxyphenyl)-2-[4-(4-nitrophenyl)butan-2-ylamino]ethanol;hydrochloride

InChI

InChI=1S/C19H24N2O4.ClH/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16;/h5-12,14,19-20,22H,3-4,13H2,1-2H3;1H

InChI Key

WJDPXYJBBJAWFE-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.